molecular formula C15H21BrN2O2 B598766 Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate CAS No. 179119-98-3

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B598766
CAS No.: 179119-98-3
M. Wt: 341.249
InChI Key: CDQBQQCNUOIRSK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a bromopyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the piperidine ring provides structural stability. The compound may modulate biological pathways by binding to enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromopyridine moiety and the tert-butyl ester group differentiates it from other similar compounds, making it valuable for targeted research applications .

Properties

IUPAC Name

tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-5-4-6-13(18)11-8-12(16)10-17-9-11/h8-10,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBQQCNUOIRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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